2-(Pyridin-3-yl)acetyl chloride

Carbonic anhydrase inhibition Isoform selectivity Drug design

2-(Pyridin-3-yl)acetyl chloride (CAS 120067-55-2; molecular formula C₇H₆ClNO; MW 155.58 g/mol) is a heteroarylacetyl chloride bearing the reactive –COCl moiety on a methylene spacer at the pyridine 3-position. It serves as the critical acylating intermediate in the industrial synthesis of the blockbuster bisphosphonate drugs risedronic acid and zoledronic acid, where its formation is the mechanistic gateway step.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 120067-55-2
Cat. No. B1340608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)acetyl chloride
CAS120067-55-2
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)Cl
InChIInChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2
InChIKeyYLVFMHCTUFZMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)acetyl chloride (CAS 120067-55-2): Procurement-Relevant Identity and Structural Context


2-(Pyridin-3-yl)acetyl chloride (CAS 120067-55-2; molecular formula C₇H₆ClNO; MW 155.58 g/mol) is a heteroarylacetyl chloride bearing the reactive –COCl moiety on a methylene spacer at the pyridine 3-position [1]. It serves as the critical acylating intermediate in the industrial synthesis of the blockbuster bisphosphonate drugs risedronic acid and zoledronic acid, where its formation is the mechanistic gateway step [2]. Unlike nicotinoyl chloride (CAS 10400-19-8), where the carbonyl is directly attached to the pyridine ring, the ethylene (–CH₂–) spacer in 2-(pyridin-3-yl)acetyl chloride decouples the electronic influence of the heterocycle from the electrophilic centre, conferring a distinct reactivity profile essential for selective downstream phosphonylation .

Why 2-(Pyridin-3-yl)acetyl chloride Cannot Be Generically Substituted by Positional Isomers or Non-Heterocyclic Analogs


The pyridine nitrogen position and the methylene spacer jointly determine the compound's reactivity, downstream biological target engagement, and synthetic pathway compatibility. The 2-pyridyl isomer (CAS 144659-13-2) places the heteroatom ortho to the acetyl chloride group, introducing steric and electronic effects that alter acylation kinetics [1]. The 4-pyridyl isomer (CAS 220769-87-9) positions the nitrogen para, conferring a predicted pKa of 5.16 vs. 3.59 for the parent 3-pyridylacetic acid, indicating substantially different protonation states under physiological and reaction conditions . Non-heterocyclic analogs such as phenylacetyl chloride (CAS 103-80-0) lack the hydrogen-bonding capacity and metal-coordinating pyridyl nitrogen that is essential for target engagement in carbonic anhydrase and HIV integrase inhibitor scaffolds [2]. Direct carbonyl attachment as in nicotinoyl chloride eliminates the conformational flexibility afforded by the methylene spacer, which is structurally required for fitting into the phosphonylation-active geometry in dronic acid synthesis [3].

2-(Pyridin-3-yl)acetyl chloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Carbonic Anhydrase Isoform Selectivity: Pyridylacetyl Tail Confers Sub-10 nM hCA VII Inhibition vs. 50–390 nM Against Off-Target Cytosolic Isoforms

Aromatic sulfonamides incorporating a pyridinylacetamido tail (derived from 2-(pyridin-3-yl)acetyl chloride via amidation) demonstrated potent and selective inhibition of the brain-associated human carbonic anhydrase isoform hCA VII with Kᵢ values in the range of 4.7–8.5 nM [1]. In contrast, the same compounds showed only moderate inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II (Kᵢ = 50–390 nM) [1]. Selectivity ratios for hCA VII over hCA II ranged from 11- to 75-fold, and over hCA I from 10- to 49-fold [1]. This selectivity profile is not achievable with phenacetyl- or thienylacetyl-tailed sulfonamide analogs, which show different isoform inhibition patterns across the mitochondrial isoforms hCA VA/VB (Kᵢ range 5.9–10.2 nM) rather than the brain-associated hCA VII [2].

Carbonic anhydrase inhibition Isoform selectivity Drug design

Bisphosphonate API Synthesis: 3-Pyridylacetyl Chloride Isolated as the Obligate First Intermediate in Risedronic Acid Formation with 50–85% Process Yields

Mechanistic studies by Keglevich et al. (2012) definitively proved that 3-pyridylacetyl chloride is the first intermediate formed during the conversion of 3-pyridylacetic acid to risedronic acid using PCl₃ as the real phosphonylating reagent, with phosphorous acid playing no direct role in the initial activation step [1]. The intermediate was prepared using inorganic halides in either toluene or methanesulfonic acid (MSA), identified by characteristic esterification and amidation reactions, and subsequently reacted with two equivalents of PCl₃ to afford risedronic acid after hydrolysis and pH adjustment [1]. Process patents report isolated risedronic acid yields ranging from 50% (without precipitation-promoting solvents) to 84.58% (optimized acetonitrile conditions, 98.59% HPLC purity) when the reaction proceeds through the 3-pyridylacetyl chloride pathway [2]. By contrast, analogous dronic acid syntheses using 2-imidazolylacetic acid (zoledronic acid pathway) or alternative heterocyclic acetic acids involve different intermediate species (mixed anhydrides in MSA) and do not proceed through the identical mechanistic sequence [1].

Bisphosphonate synthesis Process chemistry Risedronic acid

HIV Integrase Inhibition: Pyridin-3-yl Acetic Acid Derivatives Achieve EC₅₀ of 545 nM Against HIV-1 Replication

Patent US10106504 (ViiV Healthcare, 2018) discloses pyridin-3-yl acetic acid derivatives as inhibitors of HIV integrase with demonstrated activity against HIV-1 replication. A representative compound (Example 7 in the patent) exhibited an EC₅₀ value of 545 ± n/a nM in an HIV replication inhibition assay conducted at pH 7.55 [1]. The pyridin-3-yl acetic acid scaffold is structurally anchored to the tetrahydroisoquinoline core through the 5-position of the pyridine ring, with the acetyl chloride serving as the key synthetic precursor for amide bond formation during library construction [2]. The 3-pyridyl attachment geometry positions the heterocyclic nitrogen for potential hydrogen-bonding interactions within the integrase active site, a feature unavailable to the corresponding phenylacetic acid derivatives (which lack the H-bond acceptor nitrogen) or the 2-pyridyl and 4-pyridyl positional isomers (which misalign the nitrogen vector) [3].

HIV integrase inhibitor Antiviral drug discovery Pyridin-3-yl scaffold

SARS-CoV 3CL Protease Inhibition: ML188, a Pyridin-3-yl-Containing Non-Covalent Inhibitor, Achieves IC₅₀ = 1.5 μM with 100-Fold Enantioselectivity

ML188 (CID 46897844), a first-in-class non-covalent inhibitor of the SARS coronavirus main proteinase 3CLpro, was discovered through high-throughput screening and structure-based optimization by the NIH Molecular Libraries Program [1]. ML188 bears a pyridin-3-yl group as a core structural element in the (R)-configured scaffold: (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide [1]. The compound exhibited an IC₅₀ of 1.5 μM against SARS-CoV 3CLpro in vitro and an antiviral EC₅₀ of 12.9 ± 0.7 μM against SARS-CoV Urbani in infected Vero E6 cells . Critically, enantioselectivity was demonstrated: the (S)-enantiomer (CID 46897843) was approximately 100-fold less active, confirming a highly specific binding mode dependent on the pyridin-3-yl stereochemical presentation [1]. This pyridin-3-yl-containing chemotype is structurally distinct from the high-MW peptidomimetics and covalent modifiers that previously characterized the 3CLpro inhibitor field [1].

SARS-CoV 3CL protease Non-covalent inhibitor Antiviral

Farnesyl Protein Transferase (FPT) Inhibition: 3-Pyridylacetyl vs. 4-Pyridylacetyl Analogs—Both Achieve Oral Activity with Comparable In Vitro Potency but Undergo Rapid In Vivo Metabolism

In a comprehensive SAR study of tricyclic Ras farnesyl-protein transferase (FPT) inhibitors, the 3-pyridylacetyl analog (compound 50a) and the 4-pyridylacetyl analog (compound 45a) were both synthesized and evaluated in vitro and in vivo [1]. Both positional isomers exhibited in vitro FPT inhibitory activity and were found to be orally active, demonstrating that the pyridylacetyl group—regardless of 3- or 4-substitution—confers the necessary pharmacophoric elements for cellular target engagement [1]. However, both compounds were rapidly metabolized in vivo, limiting their therapeutic utility [1]. Subsequent metabolite identification led to the development of 3- and 4-pyridylacetyl N-oxide derivatives (compounds 80a and 83a) that retained potent in vitro FPT inhibition while exhibiting improved metabolic stability [2]. This positional isomer pair represents a rare direct comparison where the 3-pyridylacetyl and 4-pyridylacetyl motifs were evaluated head-to-head in the same assay cascade, revealing that the 3-position attachment is a viable—and at parity viable—alternative for FPT inhibitor design, with downstream N-oxide derivatization providing a path to enhanced drug-like properties [2].

Farnesyltransferase inhibitor Anticancer Positional isomer SAR

Optimal Research and Industrial Application Scenarios for 2-(Pyridin-3-yl)acetyl chloride (CAS 120067-55-2)


Generic Bisphosphonate API Manufacturing: Risedronic Acid and Zoledronic Acid Synthesis

Industrial production of risedronic acid (Actonel®) and zoledronic acid (Zometa®/Aclasta®) requires 3-pyridylacetic acid or its acyl chloride as the heterocyclic building block. The Keglevich mechanistic study confirmed that 3-pyridylacetyl chloride is the obligate first intermediate in the PCl₃-mediated phosphonylation pathway, with documented process yields reaching 84.58% at 98.59% HPLC purity [1]. Procurement of the pre-formed acyl chloride (or its hydrochloride salt for improved shelf stability) streamlines the manufacturing process by eliminating the in situ activation step and enabling tighter control over intermediate quality during scale-up to multi-kilogram batches [2].

Carbonic Anhydrase Isoform-Selective Probe Development for CNS Applications

Medicinal chemistry programs targeting the brain-associated carbonic anhydrase isoform hCA VII for epilepsy, neuropathic pain, or neurodegeneration indications benefit from the pyridinylacetamido tail group derived from 2-(pyridin-3-yl)acetyl chloride. The published selectivity data (hCA VII Kᵢ = 4.7–8.5 nM; selectivity ratio 11–75× over hCA II) provides a validated starting point for lead optimization [3]. Procurement of the acyl chloride enables rapid parallel synthesis of sulfonamide conjugate libraries via single-step amidation with diverse aromatic sulfonamide amine precursors [3].

Antiviral Lead Generation: HIV Integrase and Coronavirus 3CL Protease Inhibitor Scaffolds

The pyridin-3-yl acetic acid chemotype is specifically claimed across multiple patent families for HIV integrase inhibition (ViiV Healthcare, US10106504, WO2018127800A1) with a representative EC₅₀ of 545 nM, establishing the 3-pyridyl substitution pattern as pharmacophorically essential [4]. Concurrently, the ML188 chemical probe—a first-in-class non-covalent SARS-CoV 3CLpro inhibitor (IC₅₀ = 1.5 μM) with 100-fold enantioselectivity—was constructed around a pyridin-3-yl scaffold, validating this building block for pan-coronavirus protease inhibitor discovery [5]. Procurement of 2-(pyridin-3-yl)acetyl chloride provides direct synthetic entry into both chemotypes for antiviral screening campaigns.

Oncology Farnesyltransferase Inhibitor Programs with Pharmacokinetic Optimization Objectives

For oncology drug discovery teams pursuing farnesyl protein transferase (FPT) as a target in Ras-driven cancers, the 3-pyridylacetyl motif has been validated in head-to-head comparison with the 4-pyridylacetyl isomer in the Schering-Plough tricyclic inhibitor series [6]. Both isomers yielded orally active compounds with comparable in vitro potency, establishing the 3-pyridylacetyl chloride as an equipotent and synthetically accessible alternative. The availability of the 3-pyridylacetyl N-oxide derivative (compound 80a) as a metabolically more stable follow-on chemotype further supports procurement of the parent acyl chloride as the foundational building block for SAR exploration and lead maturation [7].

Quote Request

Request a Quote for 2-(Pyridin-3-yl)acetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.